6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.
Microwave irradiation: This method accelerates chemical reactions using microwave energy.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the treatment of 2-mercaptoaniline with acid chlorides. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential bacterial cell wall components, thereby exerting its antimicrobial effects . Molecular docking studies have shown that this compound can bind to the active sites of target enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug that shares structural similarities with 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide.
Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole and its derivatives, which are used in various industrial applications.
Uniqueness
This compound is unique due to its specific combination of a benzothiazole ring and a pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-4-3-5-11-12(8)17-14(20-11)18-13(19)10-7-15-6-9(2)16-10/h3-7H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKUTZQBRTWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC(=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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